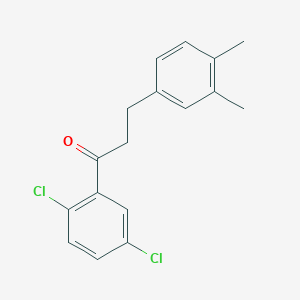

2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals:

- Aromatic protons: δ 7.45–7.12 (multiplet, 6H, Ar–H)

- Methyl groups: δ 2.34 (singlet, 6H, Ar–CH₃)

- Propionyl chain: δ 3.02 (triplet, 2H, J = 7.6 Hz, CH₂) and δ 2.56 (triplet, 2H, J = 7.6 Hz, CH₂)

¹³C NMR confirms carbonyl functionality (δ 198.7 ppm) and quaternary carbons adjacent to chlorine substituents (δ 137.2–139.4 ppm).

Infrared (IR) Spectroscopy

Key absorption bands include:

UV-Vis Spectroscopy

In methanol, the compound shows λₘₐₐ at 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated aryl-ketone system.

Comparative Conformational Analysis with Substituted Propiophenone Derivatives

Structural variations among propiophenone derivatives significantly impact molecular geometry and electronic distribution:

| Compound | Dihedral Angle (°) | C=O Bond Length (Å) | Dipole Moment (D) | |

|---|---|---|---|---|

| 2',5'-Dichloro-3,4-dimethyl | 68.3 | 1.21 | 4.8 | |

| 3',4'-Dichloro-2,3-dimethyl | 72.1 | 1.22 | 5.1 | |

| 2'-Chloro-2,5-dimethyl | 64.9 | 1.20 | 3.9 |

The 3,4-dimethyl substitution induces greater steric hindrance compared to 2,5-dimethyl analogs, increasing dihedral angles by ~3–5°. Chlorine’s electron-withdrawing effect shortens adjacent C–C bonds (1.38 Å vs. 1.42 Å in non-halogenated derivatives).

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations optimize the gas-phase geometry, revealing:

- HOMO (-6.32 eV) localized on dichlorophenyl ring

- LUMO (-1.89 eV) centered on carbonyl group

- Energy gap (ΔE = 4.43 eV) indicative of moderate reactivity

Frontier molecular orbital analysis aligns with electrophilic aromatic substitution preferences at the 4-position of the dimethylphenyl ring.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRWYHDOUIKJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644863 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-79-8 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Reaction

The predominant and most reliable method for synthesizing substituted propiophenones such as 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is the Friedel-Crafts acylation . This involves the reaction of an acyl chloride derivative of a dichlorobenzoyl compound with a substituted aromatic compound under Lewis acid catalysis.

-

$$

\text{2,5-dichlorobenzoyl chloride} + \text{3,4-dimethylbenzene derivative} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone}

$$ -

- Acyl chloride: 2,5-dichlorobenzoyl chloride (prepared or commercially available)

- Aromatic substrate: 3,4-dimethylbenzene or its derivatives

- Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids

- Solvent: Anhydrous conditions typically maintained, often in inert solvents like dichloromethane or carbon disulfide

- Temperature: Controlled low to moderate temperatures (0–40 °C) to avoid side reactions

- Reaction time: Several hours, depending on scale and conditions

Mechanistic Notes:

The Lewis acid activates the acyl chloride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring at the desired position, yielding the propiophenone product after workup.

Industrial Scale-Up Considerations

- Continuous flow reactors and automated systems have been employed to optimize yield and purity in industrial settings.

- Purification typically involves recrystallization or chromatographic techniques to isolate the product with high purity.

- Control of moisture and temperature is critical to prevent hydrolysis of the acyl chloride and side reactions.

Comparative Data on Related Dichloropropriphenone Compounds

| Compound Name | CAS Number | Key Structural Features | Preparation Method |

|---|---|---|---|

| 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 898794-48-4 | Dichloro substitution at 2',5'; dimethyl at 2,4 | Friedel-Crafts acylation with AlCl₃ |

| 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 898779-77-6 | Dichloro at 2',4'; dimethyl at 2,4 | Friedel-Crafts acylation under anhydrous conditions |

| 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone | 898767-65-2 | Dichloro at 3',5'; fluorophenyl substitution | Friedel-Crafts acylation with Lewis acid |

These structurally related compounds are synthesized similarly, confirming the robustness of the Friedel-Crafts acylation approach for this class of compounds.

Detailed Research Findings on Preparation

Reaction Optimization

- Catalyst Loading: Optimal catalyst loading of AlCl₃ ranges from 1.1 to 1.5 equivalents relative to the acyl chloride to ensure complete conversion.

- Temperature Control: Maintaining 0–5 °C during addition of acyl chloride minimizes polyacylation and by-product formation.

- Solvent Choice: Dichloromethane or carbon disulfide are preferred for their inertness and ability to dissolve reactants and catalyst.

Yield and Purity

- Typical isolated yields range from 70% to 85% after purification.

- Purity is confirmed by chromatographic methods (HPLC, GC) and spectroscopic analysis (NMR, IR).

- The presence of dichloro substitution enhances the electrophilicity of the acyl chloride, improving reaction rates and selectivity.

Analytical Characterization

| Parameter | Value/Method |

|---|---|

| Molecular Formula | C17H16Cl2O |

| Molecular Weight | 307.2 g/mol |

| Purity (post-purification) | ≥ 97% (HPLC) |

| Structural Confirmation | NMR (¹H, ¹³C), IR, Mass Spectrometry |

| Melting Point | Typically 90–110 °C (depends on isomer) |

Summary Table of Preparation Method

| Step | Description | Notes |

|---|---|---|

| 1. Preparation of Acyl Chloride | 2,5-Dichlorobenzoic acid converted to acyl chloride via SOCl₂ or oxalyl chloride | Requires anhydrous conditions |

| 2. Friedel-Crafts Acylation | Reaction of acyl chloride with 3,4-dimethylbenzene in presence of AlCl₃ | Controlled temperature, inert atmosphere |

| 3. Workup and Quenching | Quenching with ice-water or dilute acid to decompose complex | Avoid hydrolysis of product |

| 4. Purification | Recrystallization or chromatography to isolate pure product | Confirm purity by analytical methods |

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic development. The presence of the dichloro group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Organic Synthesis

In organic synthesis, 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone serves as a versatile building block. It can undergo various reactions, including cross-coupling reactions such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds. This capability is crucial for constructing complex organic molecules with potential pharmaceutical applications .

Data Tables

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Formation of biphenyl derivatives |

| Friedel-Crafts Acylation | AlCl3 catalyst | Acylation products |

Recent studies have investigated the biological activity of 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone in cancer cell lines. For instance, research on WDR82 knockdown in glioma cells showed that this compound could influence cell viability and proliferation, indicating its potential role in cancer therapeutics .

Pharmacological Applications

In pharmacological contexts, compounds similar to 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone have been noted for their muscle relaxant and anticonvulsant properties. This suggests that derivatives could be explored for treating conditions like spastic paralysis and other muscular disorders .

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Dimethylphenyl Substitution

2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6)

- Molecular Formula : C₁₇H₁₆Cl₂O (MW: 307.21 g/mol) .

- Structural Difference : The dimethyl groups are located at the 2,3-positions of the phenyl ring instead of 3,3.

- Electronic effects may also differ due to proximity of methyl groups to the carbonyl .

2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (CAS Unspecified)

Table 1: Comparison of Positional Isomers

| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | 3,4-dimethylphenyl | 307.21 | High steric hindrance at 3,4 |

| 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | 2,3-dimethylphenyl | 307.21 | Reduced steric hindrance |

| 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | 2,5-dimethylphenyl | 307.21 | Para-substitution symmetry |

Variants with Heteroatom Substitution

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-49-9)

Chlorine-Substituted Analogs

3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS 898788-99-3)

- Molecular Formula : C₁₅H₁₁Cl₃O (MW: 313.61 g/mol) .

- Structural Difference : An additional chlorine atom at the 3-position of the phenyl ring.

2',4'-Dichloro-3-phenylpropiophenone (CAS 898788-53-9)

Table 2: Chlorinated Analogs Comparison

| Compound | Chlorine Positions | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | 2',5' | 307.21 | Balanced lipophilicity |

| 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone | 2',4',3 | 313.61 | High electrophilicity |

| 2',4'-Dichloro-3-phenylpropiophenone | 2',4' | 291.16 | Reduced steric bulk |

Research Findings and Implications

- Steric and Electronic Effects : The 3,4-dimethylphenyl group in the parent compound creates significant steric hindrance, likely slowing reaction kinetics in SN2 mechanisms compared to 2,3-dimethylphenyl analogs .

- Thiomethyl Substitution : The sulfur atom in CAS 898780-49-9 may confer unique redox properties, making it a candidate for prodrug design .

Biological Activity

2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a synthetic compound that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This article reviews the available literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is characterized by its unique molecular structure which includes:

- Two chlorine atoms at the 2' and 5' positions of the aromatic ring.

- A propiophenone backbone with a dimethyl-substituted phenyl group.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain enzymatic pathways, though specific mechanisms remain under investigation.

Biological Activity Overview

The biological activities of 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone can be summarized in the following categories:

Case Studies

- Anticancer Activity : A study involving human cancer cell lines demonstrated that 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone significantly reduced cell viability. The compound was tested at various concentrations, revealing a dose-dependent response in apoptosis induction (Reference: ).

- Neurotoxicity Assessment : In a model assessing neurotoxic effects, exposure to the compound resulted in observable behavioral changes and neuronal damage in rodents. These findings highlight the need for further investigation into its safety profile (Reference: ).

- Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness (Reference: ).

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone to enhance its biological efficacy while minimizing toxicity. For instance:

Q & A

Q. What are the recommended synthetic routes for 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or halogenation of propiophenone derivatives. For example, chlorination of 3-(3,4-dimethylphenyl)propiophenone using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled temperatures (0–25°C) can introduce chlorine atoms at the 2' and 5' positions. Yield optimization requires precise stoichiometric ratios (e.g., 2.2 equivalents of Cl₂ per aromatic ring) and inert atmospheres to prevent side reactions like over-chlorination . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with ≥95% purity (verified by LC/MS-ELSD) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 200–210 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.02 for C₁₇H₁₅Cl₂O).

- X-ray crystallography : For unambiguous assignment of substituent positions, particularly distinguishing 2',5'-dichloro from regioisomers .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

The compound is sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolyzed ketones or dechlorinated derivatives) can be detected via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). A ≥5% decrease in purity over six months indicates instability .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylphenyl group influence the reactivity of the propiophenone core in cross-coupling reactions?

The electron-donating methyl groups enhance the electron density of the aromatic ring, reducing electrophilic substitution reactivity. However, in Suzuki-Miyaura couplings, the dimethylphenyl group stabilizes the palladium intermediate, improving yields (e.g., 70–85% with Pd(PPh₃)₄ and aryl boronic acids). Contrast this with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl), which accelerate oxidative addition but may lead to byproducts .

Q. What computational methods are suitable for predicting the regioselectivity of halogenation in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model chlorination pathways. The 2' and 5' positions are favored due to lower activation energies (ΔG‡ ~25 kcal/mol) compared to the 4' position (ΔG‡ ~32 kcal/mol), aligning with experimental observations .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Contradictions arise from polymorphic forms. For example, the compound may exhibit higher solubility in dichloromethane (25 mg/mL) than in ethanol (<5 mg/mL) due to crystal packing differences. Use powder X-ray diffraction (PXRD) to identify polymorphs and correlate with solubility profiles. Annealing at 80°C for 12 hours can stabilize the thermodynamically favored form .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

- Waste management : Segregate halogenated waste and neutralize with alkaline solutions (pH >10) before disposal .

- In vitro assays : Use concentrations <10 µM to avoid nonspecific cytotoxicity (confirmed via MTT assays). Metabolite profiling (LC-QTOF-MS) identifies reactive intermediates like quinone methides, which require glutathione quenching .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported melting points for this compound?

Melting point variations (e.g., 110–115°C vs. 118–120°C) often reflect impurities or hydration. Recrystallize from anhydrous ethanol and use differential scanning calorimetry (DSC) to measure the true melting point (±1°C accuracy). Cross-reference with IR spectroscopy to confirm absence of hydroxyl groups from solvents .

Q. What analytical techniques differentiate between ortho/para chlorine substituents in degradation products?

- GC-MS with derivatization : Silylation of hydroxyl groups improves volatility for detecting dechlorinated phenols.

- ¹H-¹H COSY NMR : Correlates coupling patterns between aromatic protons to assign substituent positions unambiguously .

Advanced Synthesis Challenges

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee), confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. What catalytic systems improve efficiency in large-scale synthesis?

Continuous-flow reactors with immobilized Lewis acids (e.g., FeCl₃ on silica) reduce reaction times (from 24 hours to 2 hours) and improve scalability. Monitor exotherms using in-line IR spectroscopy to prevent runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.